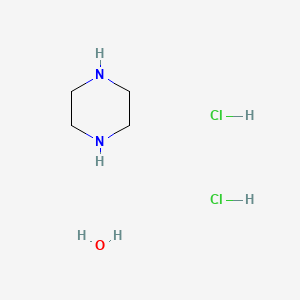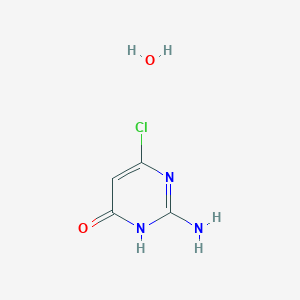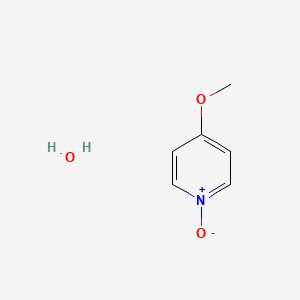
Piperazine Dihydrochloride Monohydrate
Overview
Description
Piperazine Dihydrochloride Monohydrate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s used as an anthelmintic agent to treat roundworm and pinworm . It’s also used for control of large roundworms in poultry, large roundworms and nodular worms in swine, and parasitic worms in horses in all animal species .
Synthesis Analysis
There are several synthetic routes for Piperazine derivatives. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular formula of this compound is C4H14Cl2N2O, and its molecular weight is 177.073 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
Physical And Chemical Properties Analysis
This compound appears as white to cream-colored needles or powder . It’s soluble in water . The melting point is 320°C .
Scientific Research Applications
Crystal Growth in Inorganic–Organic Halogenidorhodates
Piperazine dihydrochloride monohydrate plays a crucial role in the crystal growth of inorganic–organic hybrids, particularly in the formation of hexabromidorhodate(III) bromide and hexaiodidorhodate(III) iodide. This process involves a diffusion-controlled ligand exchange method, where piperazine acts as a key reactant in the formation of these complex structures (Bujak, 2015).
High-Performance Liquid Chromatography
In pharmaceutical formulations, this compound is assayed using cation-exchange high-performance liquid chromatography. This method demonstrates the compound's role in quality control and analysis in the pharmaceutical industry (Tan, Xu, & Zheng, 1995).
Synthesis and Characterization
The synthesis and characterization of compounds like bis(piperazine-1,4-diium) pentachloroantimonate (III) monohydrate illustrate the application of this compound in developing new chemical entities. These processes involve sophisticated techniques like X-ray diffraction and thermal analysis (Sghaier et al., 2014).
NMR Spectroscopy Studies
This compound is subject to NMR spectroscopy studies to elucidate the structure of complex compounds. Such studies provide detailed insights into the molecular structure and properties of these compounds (Qin et al., 2005).
Synthesis of Piperazine Derivatives
The compound is integral in synthesizing various piperazine derivatives, which have potential applications in medicinal chemistry. The versatility of piperazine as a chemical scaffold is exploited to create a diverse range of biologically active compounds (Chamakuri et al., 2018).
Preparation of Pharmaceutical Intermediates
This compound is used in the preparation of pharmaceutical intermediates, demonstrating its significance in drug development and synthesis processes. This application is vital for the production of various therapeutic agents (Yh et al., 1963).
Mechanism of Action
Safety and Hazards
Piperazine Dihydrochloride Monohydrate may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It’s harmful to aquatic life with long-lasting effects .
Future Directions
Piperazine-containing drugs have seen a remarkable increase in abuse worldwide due to the ease of access afforded by the internet . The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . Therefore, future research may focus on developing new piperazine-based compounds for various therapeutic areas .
properties
IUPAC Name |
piperazine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBNUIFDLXAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480046 | |
| Record name | Piperazine dihydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6091-62-9, 207605-49-0 | |
| Record name | Piperazine dihydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine dihydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20368I2FP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3421034.png)

